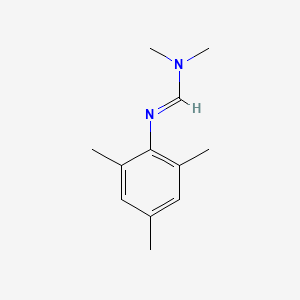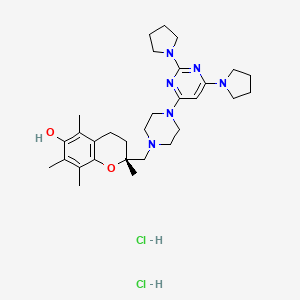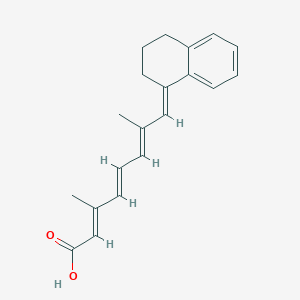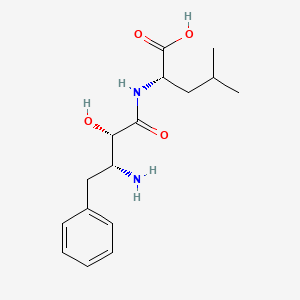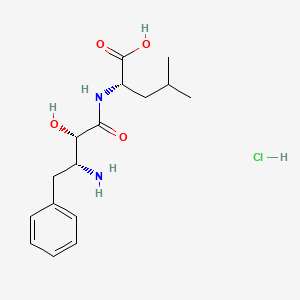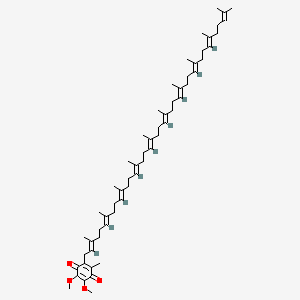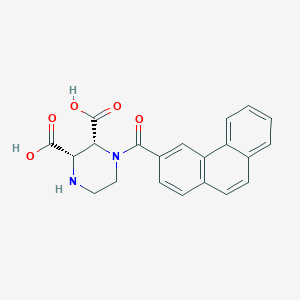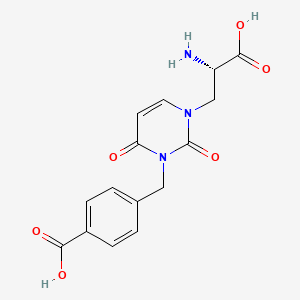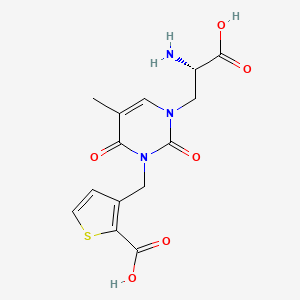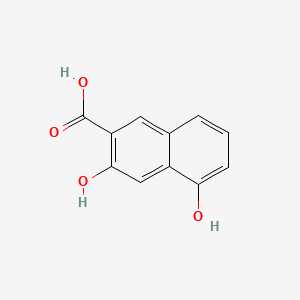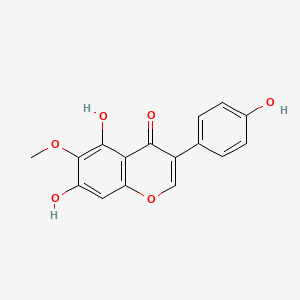
Tectorigénine
Vue d'ensemble
Description
La Tectorigenine est une isoflavone O-méthylée , appartenant à la classe des flavonoïdes. Elle a été isolée de diverses sources végétales, notamment le lis léopard (Belamcanda chinensis), l'iris d'Algérie (Iris unguicularis) et le marante d'Asie de l'Est (Pueraria thunbergiana) .
Applications De Recherche Scientifique
Tectorigenin exhibits a wide range of pharmacological effects:
Anticancer: It shows potential in cancer therapy.
Antidiabetic: May have implications in diabetes management.
Hepatoprotective: Protects liver cells.
Anti-inflammatory: Reduces inflammation.
Antioxidative: Acts as an antioxidant.
Antimicrobial: Displays antimicrobial properties.
Cardioprotective: Benefits heart health.
Neuroprotective: May protect nerve cells.
Mécanisme D'action
Target of Action
Tectorigenin primarily targets the Protein Kinase A Catalytic subunit α (PKACα) . This protein plays a crucial role in the regulation of glucose transporter 4 (GLUT4), which is closely related to the occurrence of insulin resistance .
Mode of Action
Tectorigenin interacts with its target, PKACα, to promote the expression of GLUT4 in skeletal muscle cells . This interaction enhances glucose uptake and insulin responsiveness, thereby improving insulin resistance .
Biochemical Pathways
Tectorigenin affects the AMP-activated protein kinase (AMPK)/myocyte enhancer factor 2 (MEF2) signaling pathway . The activation of this pathway by tectorigenin leads to an increase in GLUT4 expression, enhancing glucose uptake and insulin responsiveness . Furthermore, tectorigenin binding promotes the dissociation of PKACα from the regulatory subunits, leading to the activation of PKA/AMPK signaling .
Pharmacokinetics
Pharmacokinetic studies have shown that the main metabolic pathways for tectorigenin in rats are glucuronidation, sulfation, demethylation, and methoxylation . Tectorigenin exhibits poor bioavailability, which is a significant factor affecting its pharmacological effects .
Result of Action
The molecular and cellular effects of tectorigenin’s action include enhanced GLUT4 expression, increased glucose uptake, and improved insulin responsiveness in both normal and insulin-resistant skeletal muscle cells and tissues . These effects significantly ameliorate insulin resistance and hyperglycemia in type 2 diabetes mellitus (T2DM) mice .
Analyse Biochimique
Biochemical Properties
Tectorigenin interacts with several key enzymes, proteins, and other biomolecules. It has been found to regulate the function and expression of related genes and proteins, including up-regulating antioxidant enzymes . The pharmacological properties of Tectorigenin are related to the adiponectin receptor 1/2 (AdipoR1/2)-mediated activation of adenosine monophosphate-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways .
Cellular Effects
Tectorigenin has been shown to have significant effects on various types of cells and cellular processes. It can regulate diverse events involved in cell invasion, immortalization, cell cycle arrest, and cell apoptosis . These effects support its traditional application in the treatment of cancer and other diseases .
Molecular Mechanism
At the molecular level, Tectorigenin exerts its effects through several mechanisms. It has been found to interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The main metabolic pathways in rats for Tectorigenin are glucuronidation, sulfation, demethylation, and methoxylation .
Temporal Effects in Laboratory Settings
Tectorigenin may exert certain cytotoxicity, which is related to the administration time and concentration
Dosage Effects in Animal Models
In animal models, the effects of Tectorigenin vary with different dosages. High doses of Tectorigenin effectively decreased the number of coughs, the number of inflammatory cells, and the levels of pro-inflammatory factors . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
Tectorigenin is involved in several metabolic pathways. The main metabolic pathways in rats for Tectorigenin are glucuronidation, sulfation, demethylation, and methoxylation . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Méthodes De Préparation
Voies de synthèse : La Tectorigenine peut être synthétisée par des méthodes chimiques. Sa source la plus courante est la fleur séchée de Pueraria lobata Benth. Les voies de synthèse exactes peuvent varier, mais l'isolement à partir de sources naturelles reste prévalent.
Production industrielle : Bien que les méthodes de production à l'échelle industrielle soient limitées, les chercheurs s'appuient principalement sur l'extraction à partir de sources botaniques. Le processus d'isolement implique une purification et une caractérisation.
Analyse Des Réactions Chimiques
Réactivité : La Tectorigenine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée dans des conditions spécifiques.
Réduction : Les réactions de réduction modifient ses groupes fonctionnels.
Substitution : Des substituants peuvent être introduits ou remplacés.
Oxydation : Des agents oxydants comme le permanganate de potassium (KMnO₄) ou le peroxyde d'hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄).
Principaux produits : Les produits spécifiques formés au cours de ces réactions dépendent des conditions de réaction et des réactifs utilisés.
4. Applications de la recherche scientifique
La Tectorigenine présente une large gamme d'effets pharmacologiques :
Anticancéreux : Elle montre un potentiel dans la thérapie du cancer.
Antidiabétique : Peut avoir des implications dans la gestion du diabète.
Hépatoprotecteur : Protège les cellules du foie.
Anti-inflammatoire : Réduit l'inflammation.
Antioxydant : Agit comme un antioxydant.
Antimicrobien : Présente des propriétés antimicrobiennes.
Cardioprotecteur : Bénéficie à la santé cardiaque.
Neuroprotecteur : Peut protéger les cellules nerveuses.
5. Mécanisme d'action
Le mécanisme précis par lequel la Tectorigenine exerce ses effets implique des cibles moléculaires et des voies de signalisation. Des recherches supplémentaires sont nécessaires pour élucider complètement ces mécanismes.
Comparaison Avec Des Composés Similaires
La singularité de la Tectorigenine réside dans sa combinaison spécifique de propriétés. Bien qu'il existe des composés apparentés, tels que d'autres isoflavones, la Tectorigenine se distingue par ses effets divers.
Propriétés
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-16-11(18)6-12-13(15(16)20)14(19)10(7-22-12)8-2-4-9(17)5-3-8/h2-7,17-18,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCRPUNCUPUOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203286 | |
| Record name | Tectorigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-77-6 | |
| Record name | Tectorigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tectorigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tectorigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 548-77-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TECTORIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/855130H9CO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tectorigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042024 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)

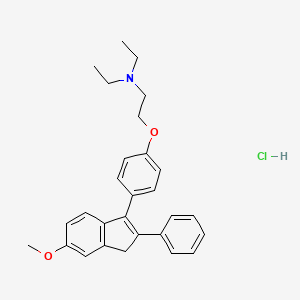
![1-[4-(1-Adamantyloxy)phenyl]piperidine](/img/structure/B1682663.png)
